2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Overview
Description
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C19H20N4O4S. This compound is characterized by the presence of a morpholine ring, a nitro group, and a thioamide linkage, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the formation of the thioamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioamide linkage can be reduced to a thiol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of a thiol from the thioamide linkage.
Substitution: Introduction of various functional groups onto the morpholine ring.
Scientific Research Applications
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and thioamide linkage play crucial roles in its biochemical activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{[4-(4-morpholinyl)phenyl]carbamothioyl}-3-nitrobenzamide
- 2-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide
Uniqueness
What sets 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-13-16(3-2-4-17(13)23(25)26)18(24)21-19(28)20-14-5-7-15(8-6-14)22-9-11-27-12-10-22/h2-8H,9-12H2,1H3,(H2,20,21,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBRLAMLMLELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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